2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Description
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-14-6-5-7-17(15(14)2)27-16(3)20(26)23-18-12-19(22-13-21-18)25-10-8-24(4)9-11-25/h5-7,12-13,16H,8-11H2,1-4H3,(H,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHGPYRUXWVMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2,3-dimethylphenol, which is then reacted with an appropriate halogenated compound to form 2,3-dimethylphenoxy intermediate.
Pyrimidine Derivative Synthesis: Separately, a pyrimidine derivative is synthesized by reacting 4-methylpiperazine with a suitable pyrimidine precursor under controlled conditions.
Coupling Reaction: The final step involves coupling the 2,3-dimethylphenoxy intermediate with the pyrimidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Automated Synthesis: Employing automated systems to precisely control reaction parameters and scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the amide group, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds or amides.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its properties in the development of new materials, including polymers and nanomaterials.
Chemical Biology: The compound serves as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Differences and Properties
Key Observations :
- Piperazine vs. Sulfamoyl Groups : The target compound’s 4-methylpiperazine moiety (common in kinase inhibitors ) contrasts with sulfamoyl groups in , which may alter solubility and target selectivity.
- Substituent Positioning: The 2,3-dimethylphenoxy group in the target compound differs from 2,4- or 3,5-dichlorophenylpiperazines in –2, which could influence steric effects and receptor binding.
Insights :
- Piperazine-substituted analogs (–2) show moderate yields (~46%), suggesting that steric or electronic effects of substituents (e.g., dichlorophenyl vs. dimethylphenoxy) may impact reaction efficiency.
- The target compound’s synthesis would likely follow similar piperazine coupling protocols but require optimization for the 2,3-dimethylphenoxy propanamide linkage.
Pharmacological and Physicochemical Properties
Table 3: Physicochemical Data from Analogs
Analysis :
- The target compound’s 2,3-dimethylphenoxy group may enhance membrane permeability compared to polar sulfamoyl or chlorinated analogs .
- Piperazine-containing compounds (e.g., ) often exhibit improved water solubility due to the basic nitrogen, but this is counterbalanced by hydrophobic substituents like dimethylphenoxy.
Target Selectivity and Binding Interactions
- The target compound’s dimethylphenoxy group could modulate selectivity toward lipid-associated targets (e.g., GPCRs) .
- Pentanamide vs. Propanamide Linkers : –2 uses pentanamide linkers, which may increase flexibility and entropy penalties during binding compared to the shorter propanamide in the target compound .
Biological Activity
The compound 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 276.37 g/mol. The structure features a propanamide backbone, a dimethylphenoxy group, and a piperazine-substituted pyrimidine moiety.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Preliminary studies suggest that the compound exhibits inhibitory activity against certain kinases involved in cell signaling pathways, which may contribute to its anti-cancer properties.
- Modulation of Receptor Activity : The presence of the piperazine group indicates potential interactions with neurotransmitter receptors, particularly in the central nervous system.
Antitumor Activity
Research indicates that 2-(2,3-Dimethylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide demonstrates significant cytotoxic effects against various cancer cell lines.
These values indicate that the compound is more effective than many existing chemotherapeutic agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against certain bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to the induction of apoptosis in tumor cells.
- Neuropharmacological Effects : Another study evaluated the effects of the compound on anxiety-like behaviors in rodent models. Results indicated that it may act as an anxiolytic agent by modulating serotonin receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
